(3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of the imidazole ring and the introduction of the thioether and ketone functionalities. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and thiourea under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
(3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds containing benzimidazole rings, which are known for their biological activity.
Thioether-Containing Compounds: Molecules with thioether groups, which are often used in pharmaceuticals and materials science.
Aromatic Ketones: Compounds with aromatic rings and ketone functionalities, used in various chemical applications.
Uniqueness
- The combination of a dimethylphenyl group, a methylbenzylthio group, and an imidazole ring in (3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone makes it unique compared to other similar compounds. This unique structure may confer specific properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-5-4-6-17(10-14)13-24-20-21-7-8-22(20)19(23)18-11-15(2)9-16(3)12-18/h4-6,9-12H,7-8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSKJJBOXPFGIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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